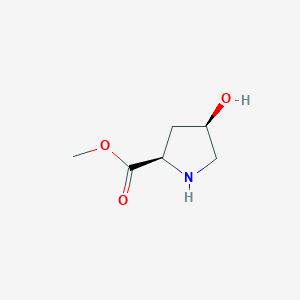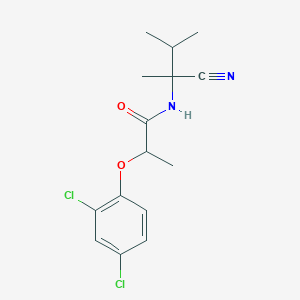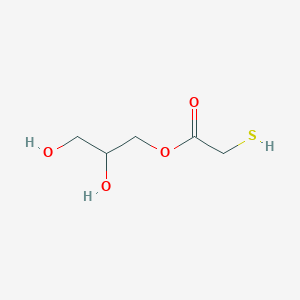
2-Acetamido-7H-purin-6-yl diphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Acetamido-7H-purin-6-yl diphenylcarbamate” is a chemical compound with the molecular formula C20H16N6O3 . It has a molecular weight of 388.38 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, a suspension of guanine in N-methyl-2-pyrrolidinone (NMP) and acetic anhydride is heated to 150°C for 3 hours. The clear solution is stirred at room temperature for 24 hours. The precipitate is collected by filtration and washed with acetone. The N9,N2-diacetylated guanine is dried and identified by 1H-NMR .In the next step, the diacetylated guanine is suspended in dry pyridine and excess of diisopropyl ethylamine (DIEA). Then, diphenylcarbamoyl chloride is added in portions. The reaction mixture turns orange immediately. Stirring continues for 2 hours at room temperature, then ice-cold water is added. The mixture is stirred for 10 more minutes and the solvent is removed under reduced pressure. Ethanol and water are added and the mixture is refluxed for 1.5 hours. After cooling to room temperature, vigorous stirring continues overnight. The desired product is collected by filtration, washed with ethanol, dried, and characterized .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-7H-purin-6-yl diphenylcarbamate” is represented by the formula C20H16N6O3 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Acetamido-7H-purin-6-yl diphenylcarbamate” have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Acetamido-7H-purin-6-yl diphenylcarbamate” include a molecular weight of 388.38 g/mol . The boiling point and other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Here’s a brief overview:
Synthesis of Nucleosides
“N2-Acetyl-O6-diphenylcarbamoylguanine” is used as a reactant in the synthesis of 1’‘,2’‘-oxetane-nucleosides bearing 2’'-C-Me substituents . These nucleosides have shown anti-HCV (Hepatitis C Virus) activity, making them potentially useful in the development of treatments for Hepatitis C.
Safety and Hazards
properties
IUPAC Name |
(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKXGPPEBHDNGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-7H-purin-6-yl diphenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)








